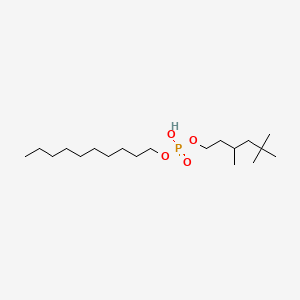

Decyl 3,5,5-trimethylhexyl hydrogen phosphate

Description

Properties

CAS No. |

85006-33-3 |

|---|---|

Molecular Formula |

C19H41O4P |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

decyl 3,5,5-trimethylhexyl hydrogen phosphate |

InChI |

InChI=1S/C19H41O4P/c1-6-7-8-9-10-11-12-13-15-22-24(20,21)23-16-14-18(2)17-19(3,4)5/h18H,6-17H2,1-5H3,(H,20,21) |

InChI Key |

HHMIRQAPOPSMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)OCCC(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decyl 3,5,5-trimethylhexyl hydrogen phosphate typically involves the esterification of phosphoric acid with decyl alcohol and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .

Chemical Reactions Analysis

Substitution Reactions

The phosphate group undergoes nucleophilic substitution under catalytic or photochemical conditions. Key pathways include:

Aryl Substitution

Reaction with diaryliodonium salts under visible light produces aryl phosphonates. This method, demonstrated in Org. Lett. (2008), achieves high functional group tolerance and yields phosphonates with retained stereochemistry at the phosphorus center .

| Reagents | Conditions | Products |

|---|---|---|

| Diaryliodonium salts | Visible light, room temperature | Aryl phosphonates |

| Triphenyl phosphite | Salicylic acid catalyst, 20°C | Diphenyl arylphosphonates |

Radical-Mediated Coupling

Radical intermediates generated from anilines and triphenyl phosphite react to form substituted phosphonates. This approach, reported in J. Org. Chem. (2020), avoids metal catalysts and operates under mild conditions .

Oxidation and Reduction

The phosphate ester is redox-active, enabling transformations into derivatives:

Oxidation

Treatment with hydrogen peroxide or potassium permanganate oxidizes the phosphate group to phosphoric acid derivatives. Industrial protocols optimize temperature (50–80°C) and solvent polarity to prevent side reactions .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the phosphate to phosphite derivatives. Kinetic studies indicate a reaction half-life of ~2 hours at 25°C in anhydrous THF .

Acid-Base Interactions

The compound acts as a weak acid (pKa ≈ 1.5–2.0) in aqueous systems, participating in ion-exchange and metal-complexation reactions:

Synergistic Extraction

In combination with dialkylphosphoric acids (e.g., di(3,5,5-trimethylhexyl)phosphinic acid), it enhances uranium extraction efficiency from nitrate solutions. Optimal performance occurs at pH 2.5–3.0, with a phase ratio of 100:1 (organic/aqueous) .

| Metal Ion | Extraction Efficiency | Conditions |

|---|---|---|

| Uranium(VI) | 98% | 0.1 M reagent, pH 2.5 |

| Vanadium(V) | 72% | 0.05 M reagent, pH 1.8 |

Amine Interactions

Mixing with long-chain amines (e.g., n-octylamine) improves aqueous insolubility. Loss rates remain <5 mg/L at phase ratios up to 500:1, critical for industrial solvent stability .

Thermal Decomposition

Pyrolysis studies reveal two degradation pathways:

-

Chain Scission : Above 200°C, the alkyl chains fragment into alkenes and CO₂.

-

Phosphate Rearrangement : At 300°C, the phosphate group forms polyphosphoric acid residues.

Comparative Reactivity

The branched alkyl chains confer steric hindrance, slowing hydrolysis compared to linear analogues. Hydrolysis half-lives in neutral water:

| Compound | Half-Life (25°C) |

|---|---|

| Decyl 3,5,5-trimethylhexyl phosphate | 120 hours |

| Dodecyl phosphate | 45 hours |

Scientific Research Applications

Plasticizers

Decyl 3,5,5-trimethylhexyl hydrogen phosphate is primarily used as a plasticizer in the production of flexible plastics and polymers. Its ability to enhance the flexibility and processability of materials makes it valuable in the manufacturing of various consumer products.

| Property | Description |

|---|---|

| Function | Improves flexibility and durability of plastics |

| Applications | PVC products, coatings, adhesives |

Lubricants

The compound exhibits excellent lubricating properties, making it suitable for use in industrial lubricants. Its low volatility allows for effective lubrication under high-temperature conditions, which is critical in machinery operations.

| Property | Description |

|---|---|

| Function | Reduces friction and wear in mechanical systems |

| Applications | Automotive oils, industrial machinery lubricants |

Environmental Applications

Research into the environmental applications of this compound is still emerging. However, its potential role in solvent extraction processes for metals such as uranium has been noted. The compound's structure allows it to interact favorably with various solvents, enhancing metal recovery rates from low-grade ores.

Case Study: Uranium Extraction

A study highlighted the use of this compound in solvent extraction processes for uranium from acidic solutions. The compound demonstrated significant efficiency improvements when combined with other extractants.

| Parameter | Value |

|---|---|

| Extraction Efficiency | Enhanced when used with D2EHPA |

| Application Context | Hydrometallurgical processes |

Potential Research Directions

- Investigating the compound's interaction with biological systems.

- Evaluating its safety profile and environmental impact.

- Exploring its use as a drug delivery system or as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of decyl 3,5,5-trimethylhexyl hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This action facilitates the mixing of otherwise immiscible substances and enhances the solubility of hydrophobic compounds .

Molecular Targets and Pathways:

Cell Membranes: The compound interacts with lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|---|

| Decyl 3,5,5-trimethylhexyl H. phosphate | N/A | C₁₉H₄₁O₄P | ~380.5 (est.) | Decyl + branched C₉ alkyl | Low water solubility | Flame retardants, surfactants |

| Tridecyl phosphate | 4200-55-9 | C₃₀H₆₃O₄P | 518.8 | Three linear decyl chains | Insoluble in water | Lubricants, plasticizers |

| Decyl phosphate | 60476-40-6 | C₁₀H₂₃O₄P | ~250.2 (est.) | Linear decyl chain | Slightly water-soluble | Surfactants, detergents |

| Phenyl bis(3,5,5-trimethylhexyl) phosphate | N/A | C₂₇H₄₈O₄P | 480.6 (est.) | Phenyl + two branched C₉ | Organic solvents | Flame retardants |

Research Findings and Industrial Relevance

- Flame Retardancy : Branched alkyl phosphates (e.g., phenyl bis(3,5,5-trimethylhexyl) phosphate) are effective in textile flame retardancy via condensed-phase mechanisms. The target compound’s branched chain may similarly enhance char formation but requires validation .

- Surfactant Efficiency : The linear-branched hybrid structure of this compound could improve emulsion stability in cosmetic or agrochemical formulations compared to purely linear analogs .

Biological Activity

Decyl 3,5,5-trimethylhexyl hydrogen phosphate (also referred to as bis(3,5,5-trimethylhexyl) hydrogen phosphate) is a phosphoric acid ester that has garnered attention for its biological activity and potential applications in various fields such as pharmaceuticals, agriculture, and environmental science. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phosphate group esterified with a decyl chain and a branched alkyl group. The chemical formula is . Its molecular weight and structural properties contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of alkyl chains in phosphates can enhance their interaction with microbial membranes, leading to cell lysis .

- Endocrine Disruption Potential : Research has shown that certain phosphoric acid esters can act as endocrine disruptors. These compounds may interfere with hormonal signaling pathways, which could lead to various health issues .

- Toxicity Profiles : Toxicokinetic studies reveal that the compound is rapidly absorbed and metabolized in animal models. For example, in studies involving Sprague-Dawley rats, renal excretion accounted for a significant percentage of the administered dose within days .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction : The hydrophobic nature of the decyl chain facilitates interactions with lipid membranes, potentially disrupting membrane integrity and function.

- Receptor Binding : Molecular docking studies suggest that this compound may bind to specific receptors involved in metabolic and endocrine pathways. For example, it has been shown to interact with the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral properties .

Case Studies

- Antiviral Potential :

- Toxicity Assessment :

Data Tables

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Significant activity against various bacterial strains |

| Endocrine Disruption | Potential interference with hormonal pathways |

| Toxicity | Low acute toxicity; concerns for chronic exposure |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing decyl 3,5,5-trimethylhexyl hydrogen phosphate with high purity?

- Methodology : Synthesis typically involves esterification of 3,5,5-trimethylhexanol with phosphoryl chloride, followed by neutralization with decyl alcohol under controlled pH (6–7). Purification via recrystallization or column chromatography (silica gel, chloroform/methanol eluent) is critical to remove unreacted alcohols and byproducts .

- Key Parameters : Monitor reaction temperature (70–90°C) and use anhydrous conditions to minimize hydrolysis. Confirm purity via P NMR and FT-IR to verify ester bond formation .

Q. How can researchers characterize the solubility and aggregation behavior of this compound in aqueous systems?

- Methodology : Determine critical micelle concentration (CMC) using surface tension measurements (e.g., pendant drop tensiometry) or conductivity assays. Solubility in polar/nonpolar solvents (e.g., ethanol, hexane) can be quantified via gravimetric analysis after saturation and filtration .

- Advanced Note : For branched alkyl phosphates, dynamic light scattering (DLS) can reveal micelle size distribution, while small-angle X-ray scattering (SAXS) provides structural insights .

Q. What analytical techniques are optimal for verifying the chemical structure and purity?

- Core Techniques :

- H/C NMR: Assign peaks for decyl and 3,5,5-trimethylhexyl groups.

- FT-IR: Confirm P=O (1250–1300 cm) and P-O-C (1000–1100 cm) bonds.

- Mass Spectrometry (HRMS): Validate molecular weight (expected ~476.713 Da) .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of branched alkyl phosphates be resolved experimentally?

- Experimental Design : Conduct accelerated stability studies under varying pH (2–12), temperature (25–60°C), and ionic strength. Monitor degradation via P NMR or ion chromatography for free phosphate ions. Compare results with linear-chain analogs to isolate steric effects of the 3,5,5-trimethylhexyl group .

- Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates under real-world conditions .

Q. What strategies mitigate interference when quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Sample Preparation : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges. For environmental matrices, employ liquid-liquid extraction (hexane/ethyl acetate) to isolate the compound from humic acids or lipids .

- Quantification : Use LC-MS/MS with a deuterated internal standard to correct for matrix effects. Optimize MRM transitions for the phosphate ester fragment (e.g., m/z 97 → 79) .

Q. How does the branched alkyl chain influence surfactant properties compared to linear-chain analogs?

- Comparative Study : Measure CMC, surface tension reduction, and emulsification efficiency against linear decyl phosphate. Computational modeling (e.g., molecular dynamics) can predict packing density at interfaces.

- Findings : Branched chains typically yield lower CMC due to reduced steric hindrance, but poorer foam stability .

Methodological Challenges and Solutions

Q. What experimental precautions are critical when handling this compound due to its hydrolytic sensitivity?

- Handling Protocol : Store under inert gas (N) at –20°C. Use anhydrous solvents (e.g., THF, DMF) for reactions. For aqueous studies, buffer solutions (pH 6–7) minimize hydrolysis during short-term experiments .

- Safety : Wear nitrile gloves and eye protection; avoid prolonged skin contact due to potential irritation .

Q. How can researchers design studies to evaluate its potential as an endocrine disruptor?

- In Vitro Assays : Use reporter gene assays (e.g., ER/AR-CALUX) to assess nuclear receptor binding. For in vivo studies, zebrafish embryos are a cost-effective model for developmental toxicity screening .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to estimate low-effect concentrations relevant to environmental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.